

Fenretinide Glucuronide: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fenretinide Glucuronide

Cat. No.: B15602198

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic analog of all-trans retinoic acid, has garnered significant interest in oncology for its potent pro-apoptotic and cancer chemopreventive properties.[1] Its mechanism of action is multifaceted, involving both retinoid receptor-dependent and -independent pathways.[2] A critical aspect of fenretinide's pharmacology is its metabolism, which includes oxidation and glucuronidation.[3] Glucuronidation, a major phase II metabolic process, enhances the water solubility of xenobiotics, facilitating their excretion.[4][5] The primary glucuronidated metabolite of fenretinide is its O-glucuronide, formed at the phenolic hydroxyl group.[4][6] Additionally, synthetic C-linked glucuronide analogs have been developed to improve stability and biological activity.[3][6][7]

This technical guide provides an in-depth overview of the synthesis and characterization of **fenretinide glucuronide**, with a focus on both the native O-linked metabolite and its synthetic C-linked analogs. Detailed experimental protocols, comprehensive characterization data, and visualizations of the metabolic and synthetic pathways are presented to serve as a valuable resource for researchers in drug development and medicinal chemistry.

Data Presentation

Physicochemical Properties

Property	Fenretinide (4-HPR)	Fenretinide O-Glucuronide (4-HPR-O-glucuronide)
Molecular Formula	C ₂₆ H ₃₃ NO ₂	C ₃₂ H ₄₁ NO ₈ [4]
Molecular Weight	391.5 g/mol [2]	567.67 g/mol [4]
CAS Number	65646-68-6	79982-82-4[4]
Appearance	Yellow crystalline solid	Not specified
Solubility	Poorly soluble in water	Enhanced water solubility[4]
Melting Point	Not specified	Not specified

Chromatographic and Spectrometric Data

Analyte	Method	Retention Time (min)	[M+H] ⁺ (m/z)	Major Fragment Ion (m/z)	Reference
Fenretinide (4-HPR)	LC-MS/MS	-	392.3	283.2	[8]
4-oxo-Fenretinide	LC-MS/MS	-	406.3	297.2	[8]
4-methoxy-Fenretinide	LC-MS/MS	-	406.3	283.2	[8]

Experimental Protocols

Synthesis of C-Linked Fenretinide Glucuronide (4-HPRCG) Analog

The synthesis of C-linked **fenretinide glucuronide** analogs has been reported to proceed via a Suzuki coupling reaction to form a key C-benzyl-glucuronide intermediate.[3][6] The following is a representative, multi-step protocol adapted from published literature.[6]

Step 1: Protection of Gluconolactone

- Suspend δ -gluconolactone in dichloromethane (CH_2Cl_2).
- Cool the suspension in an ice bath.
- Add diisopropylethylamine dropwise, followed by the careful addition of chloromethyl methyl ether.
- Add solid tetrabutylammonium iodide and allow the solution to warm to room temperature.
- Stir the reaction in the dark for 48 hours.
- Work up the reaction to yield the protected lactone, 2,3,4,6-tetra-O-(methoxymethyl)-D-gluconic acid- δ -lactone.

Step 2: Formation of the Exoanomeric Methylene Sugar

- Dissolve the protected sugar lactone in dry toluene.
- Add a toluene solution of dimethyl titanocene dropwise.
- Heat the mixture to 70°C and stir in the dark for 18 hours.
- Cool the resulting black solution and pour it into hexanes to precipitate the product.
- Filter through celite to obtain 2,6-Anhydro-1-deoxy-3,4,5,7-tetra-O-(methoxymethyl)-D-gluc-hept-1-enitol.

Step 3: Suzuki Coupling

- Dissolve the exoanomeric methylene sugar in dry tetrahydrofuran (THF).
- Add 9-borabicyclo[3.3.1]nonane (9-BBN) dropwise and reflux the mixture.
- After cooling, add potassium phosphate (K_3PO_4) solution.
- Add a solution of p-bromobenzyl alcohol and $\text{PdCl}_2(\text{dppf})$ in dimethylformamide (DMF) dropwise and stir for 18 hours.

- Perform an aqueous workup and extraction with ether to yield the C-benzyl-glucuronide intermediate.

Step 4: Amide Coupling with Retinoic Acid

The C-benzyl-glucuronide intermediate, which now has a free amino group on the phenyl ring, can be coupled with all-trans retinoic acid using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like triethylamine (TEA) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final C-linked **fenretinide glucuronide** analog.^[2]

Step 5: Deprotection

The protecting groups on the glucuronic acid moiety are removed under acidic conditions to yield the final C-linked **fenretinide glucuronide**.

Plausible Synthesis of O-Linked Fenretinide Glucuronide (4-HPR-O-glucuronide)

A specific, detailed chemical synthesis protocol for N-(4-hydroxyphenyl)retinamide-O-glucuronide was not found in the surveyed literature. However, a plausible route would involve a Koenigs-Knorr glycosidation reaction.^[9] This classical method for the formation of glycosidic bonds involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver triflate.^[9]

Theoretical Protocol:

- **Activation of Glucuronic Acid:** Commercially available glucuronic acid would first be per-acetylated and then converted to the glycosyl bromide (acetobromoglucuronic acid methyl ester) using a reagent like HBr in acetic acid.
- **Glycosidation:** The phenolic hydroxyl group of fenretinide would act as the nucleophile, attacking the anomeric carbon of the activated glucuronic acid donor. The reaction would be promoted by a silver salt (e.g., Ag_2CO_3) in an aprotic solvent.
- **Deprotection:** The acetyl protecting groups on the glucuronic acid moiety and the methyl ester would be removed by base-catalyzed hydrolysis (e.g., with sodium methoxide followed

by aqueous hydroxide) to yield the final N-(4-hydroxyphenyl)retinamide-O-glucuronide.

Characterization Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- **Sample Preparation:** Plasma samples containing fenretinide and its metabolites can be prepared by protein precipitation with a solvent like ethanol.[8]
- **Chromatographic Separation:** Separation is typically achieved on a reverse-phase C18 column.[8] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is commonly used.[8]
- **Mass Spectrometric Detection:** Detection is performed using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

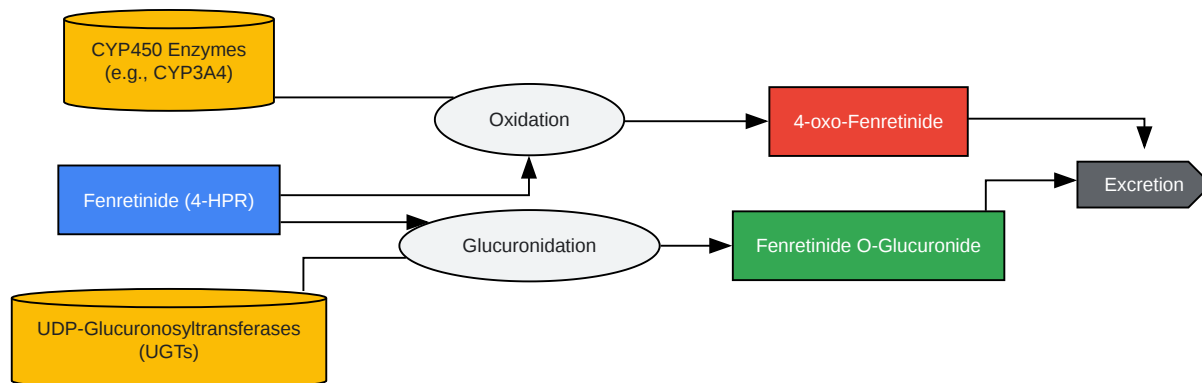
- ^1H and ^{13}C NMR spectroscopy are essential for the structural elucidation of the synthesized glucuronides. While specific spectral data for **fenretinide glucuronide** is not readily available in the literature, these techniques would be used to confirm the presence of both the fenretinide and glucuronic acid moieties and to establish the site of glycosidic linkage.

Infrared (IR) Spectroscopy and Melting Point Analysis

- IR spectroscopy can be used to identify key functional groups in the molecule.
- The melting point is a crucial physical property for assessing the purity of the synthesized compound.

Mandatory Visualizations

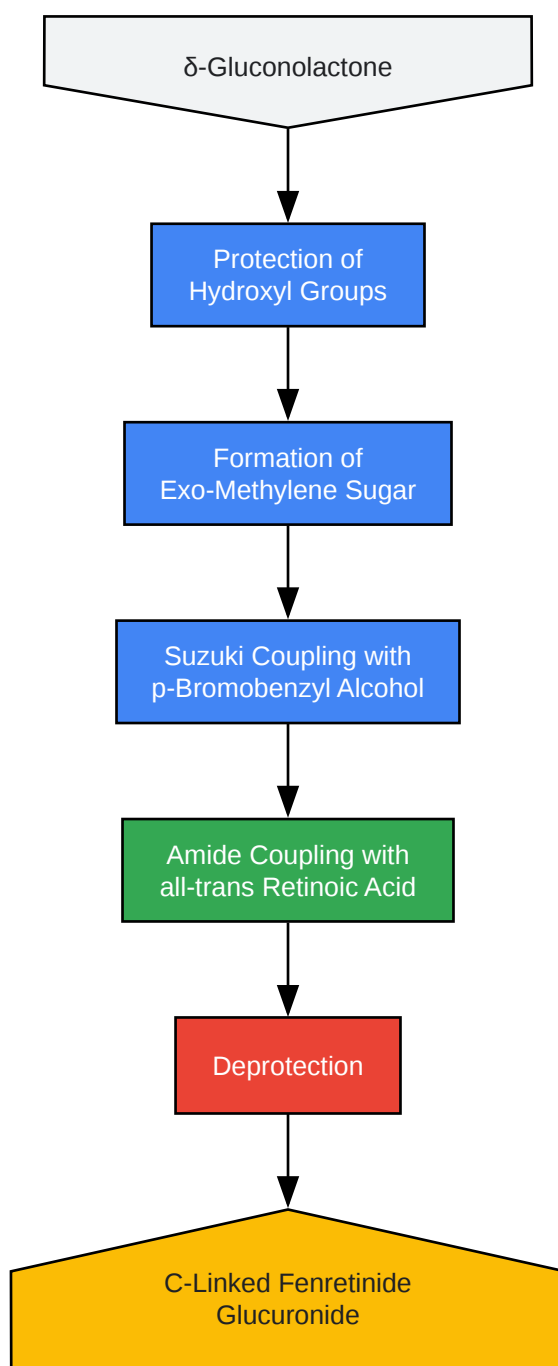
Fenretinide Metabolism

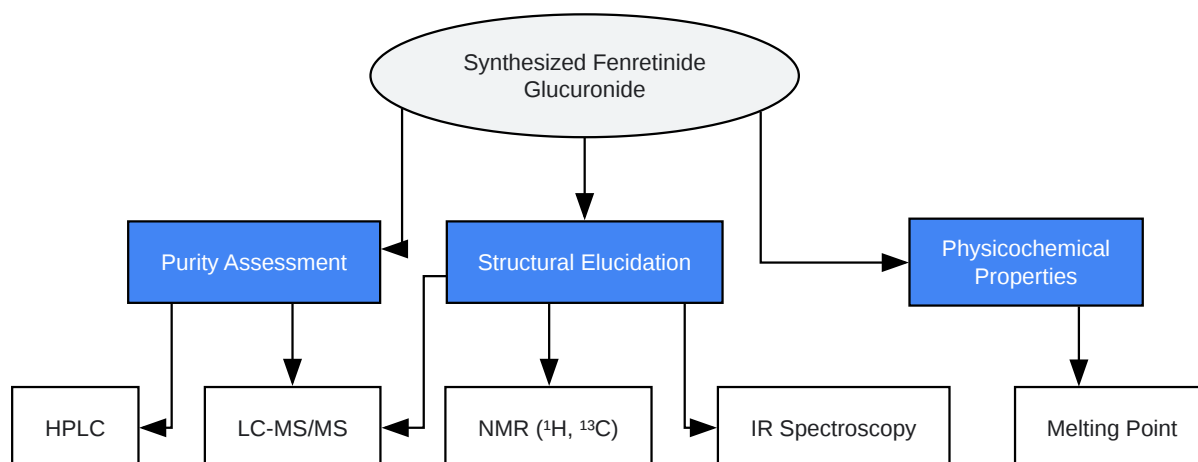


[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Fenretinide.

Synthetic Workflow for C-Linked Fenretinide Glucuronide





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An improved synthesis of the C-linked glucuronide of N-(4-hydroxyphenyl)retinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and Preliminary Chemotherapeutic Evaluation of the Fully C-Linked Glucuronide of N-(4-Hydroxyphenyl) retinamide (4-HPR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and preliminary chemotherapeutic evaluation of the fully C-linked glucuronide of N-(4-hydroxyphenyl)retinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [Fenretinide Glucuronide: A Technical Guide to Synthesis and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15602198#fenretinide-glucuronide-synthesis-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com